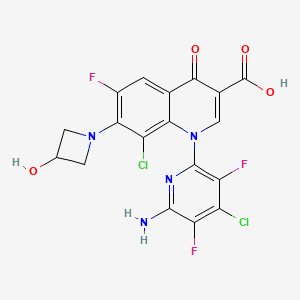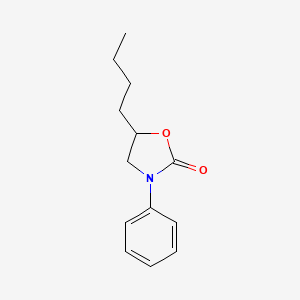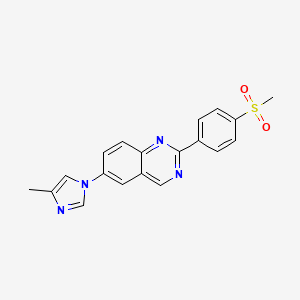
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is a complex organic compound that features a quinazoline core substituted with a 4-methylimidazol-1-yl group and a 4-methylsulfonylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 4-Methylimidazol-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 4-methylimidazole. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
Introduction of the 4-Methylsulfonylphenyl Group: The final step involves the sulfonation of the phenyl ring with a methylsulfonyl chloride reagent. This reaction is usually conducted under basic conditions, using a base like sodium hydroxide, in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazoline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or phenyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, sodium hydroxide, dichloromethane.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted imidazole or phenyl derivatives.
科学的研究の応用
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzoic acid
- 3-(4-Methylimidazol-1-yl)propan-1-amine
Uniqueness
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability in various applications.
特性
分子式 |
C19H16N4O2S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
6-(4-methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline |
InChI |
InChI=1S/C19H16N4O2S/c1-13-11-23(12-21-13)16-5-8-18-15(9-16)10-20-19(22-18)14-3-6-17(7-4-14)26(2,24)25/h3-12H,1-2H3 |
InChIキー |
DYDYCWBXVHVOLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)

![Methyl 7-(2-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13867856.png)
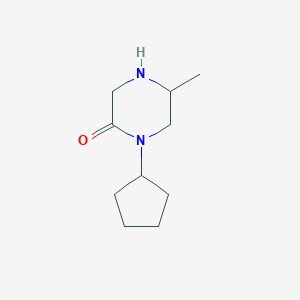
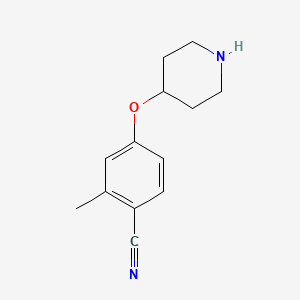

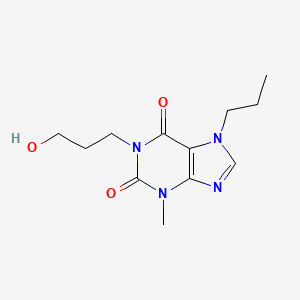
![2-Methoxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13867899.png)

![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)
